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molecular formula C7H13NO4 B090775 Methyl 4-methyl-4-nitropentanoate CAS No. 16507-02-1

Methyl 4-methyl-4-nitropentanoate

Cat. No. B090775
M. Wt: 175.18 g/mol
InChI Key: MROVMGGCWUQHMR-UHFFFAOYSA-N
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Patent
US07345180B2

Procedure details

Methyl 4-methyl-4-nitropentanoate (5.00 g) was dissolved in ethanol (25 ml), and 1 N sodium hydroxide solution was added thereto and stirred for 1 day. The mixture was concentrated under reduced pressure, then chloroform and water were added thereto, and the aqueous phase was washed with chloroform. 2 N Hydrochloric acid (20 ml) was added to the aqueous phase which was then extracted with chloroform, and the extract was dried over sodium sulfate anhydrous. The product was concentrated under reduced pressure to give 4-methyl-4-nitropentanoic acid (4.32 g, Y.:94%) as white crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([N+:10]([O-:12])=[O:11])([CH3:9])[CH2:3][CH2:4][C:5]([O:7]C)=[O:6].[OH-].[Na+]>C(O)C>[CH3:9][C:2]([N+:10]([O-:12])=[O:11])([CH3:1])[CH2:3][CH2:4][C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(CCC(=O)OC)(C)[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
chloroform and water were added
WASH
Type
WASH
Details
the aqueous phase was washed with chloroform
ADDITION
Type
ADDITION
Details
2 N Hydrochloric acid (20 ml) was added to the aqueous phase which
EXTRACTION
Type
EXTRACTION
Details
was then extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over sodium sulfate anhydrous
CONCENTRATION
Type
CONCENTRATION
Details
The product was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
CC(CCC(=O)O)(C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.32 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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